molecular formula C19H26N4O2 B5034911 N-(1-ethylpiperidin-4-yl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

N-(1-ethylpiperidin-4-yl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Cat. No.: B5034911
M. Wt: 342.4 g/mol
InChI Key: PWBFNNRPJWBPEF-UHFFFAOYSA-N
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Description

N-(1-ethylpiperidin-4-yl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a complex organic compound that features a piperidine ring and a carbazole moiety

Preparation Methods

The synthesis of N-(1-ethylpiperidin-4-yl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine typically involves multi-step organic reactionsCommon reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

N-(1-ethylpiperidin-4-yl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine can undergo various chemical reactions, including:

Scientific Research Applications

N-(1-ethylpiperidin-4-yl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-(1-ethylpiperidin-4-yl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes or signaling pathways .

Comparison with Similar Compounds

N-(1-ethylpiperidin-4-yl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine can be compared with other piperidine and carbazole derivatives. Similar compounds include:

  • (1-Ethylpiperidin-4-yl)acetic acid hydrate
  • 3-(1-Methylpiperidin-2-yl)propanoic acid hydrate
  • (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid hydrochloride

These compounds share structural similarities but differ in their functional groups and specific applications. This compound is unique due to its combined piperidine and carbazole structure, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

N-(1-ethylpiperidin-4-yl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-2-22-10-8-13(9-11-22)20-18-5-3-4-15-16-12-14(23(24)25)6-7-17(16)21-19(15)18/h6-7,12-13,18,20-21H,2-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBFNNRPJWBPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC2CCCC3=C2NC4=C3C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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